molecular formula C9H16ClNO2 B8188191 (2S,3AR,7AR)-OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID HYDROCHLORIDE CAS No. 87679-23-0

(2S,3AR,7AR)-OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID HYDROCHLORIDE

Cat. No.: B8188191
CAS No.: 87679-23-0
M. Wt: 205.68 g/mol
InChI Key: PONAUWFRJYNGAC-LRACWOHVSA-N
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Description

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. With the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol , this stereochemically defined compound is recognized as a key intermediate and an impurity standard in the synthesis of active pharmaceutical ingredients (APIs) . It is specifically identified as an in-house impurity and is vital for quality control and regulatory compliance, particularly in the analysis of cardiovascular drugs such as Perindopril, where controlling related substances is crucial . Supplied with documentation of high analytical purity, this chemical is intended for use in method development, validation, and as a reference standard. Researchers can utilize it to ensure the quality and consistency of their synthetic compounds and final products. The product must be stored in a sealed container in a dry environment at room temperature to maintain stability . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONAUWFRJYNGAC-LRACWOHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87679-23-0
Record name 1H-Indole-2-carboxylic acid, octahydro-, hydrochloride, (2α,3aα,7aα)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87679-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Material and Initial Steps

The synthesis begins with (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol (11) , derived from the reductive amination of trans-2-aminocyclohexanol using (S)-1-phenylethylamine (7) . Key modifications over prior art include:

  • Reduction Optimization : Substitution of lithium borohydride with potassium borohydride in the presence of lithium chloride, achieving comparable yields (68–72%) while reducing costs.

  • Solvent Selection : Use of acetonitrile or toluene instead of tetrahydrofuran (THF) to enhance reaction rates and simplify purification.

N-Alkylation and Mesylation

  • Ethyl Bromoacetate Alkylation : Reaction of (11) with ethyl bromoacetate (12) in acetonitrile using sodium bicarbonate yields (13) (85–90% yield).

  • Mesylation : Conversion of the hydroxyl group in (13) to a methanesulfonate ester (14) using methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C (92–95% yield).

Ring Closure and Stereochemical Control

Treatment of (14) with sodium tert-butoxide in THF induces intramolecular cyclization, forming the trans-fused octahydroindole core (15) . This step is highly stereoselective, favoring the (2S,3aR,7aS)-configuration due to the chiral influence of the (S)-1-phenylethyl group.

Table 1: Key Reaction Conditions for Ring Closure

ParameterConditionsYield (%)
BaseSodium tert-butoxide78–82
SolventTHF
TemperatureReflux (65–70°C)
Reaction Time12–18 hours

Hydrogenolysis and Acid Hydrolysis

Removal of Chiral Auxiliary

The (S)-1-phenylethyl group in (15) is cleaved via hydrogenolysis using palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂/C) under hydrogen gas in ethanol. Hydrochloric acid is added to form the hydrochloride salt (16) (89–93% yield).

Ester Hydrolysis

Hydrolysis of (16) with concentrated hydrochloric acid at 80–90°C converts the ethyl ester to the carboxylic acid, yielding the final product (5) . Crystallization from acetonitrile ensures ≥99% purity.

Catalyst-Free Synthesis Using Toluene

An alternative route avoids costly catalysts by leveraging toluene’s high boiling point (110°C) to drive reactions:

  • Alkylation : Conducted in toluene with sodium bicarbonate, achieving 82–85% yield for (13) .

  • Cyclization : Sodium tert-butoxide in toluene at reflux produces (15) with comparable stereoselectivity but reduced solvent costs.

Table 2: Comparative Analysis of Solvent Systems

ParameterAcetonitrileToluene
Yield of (15) 78–82%75–80%
Solvent CostHighLow
Reaction Time12–18 hours14–20 hours

Hoffman Reaction Pathway

A less-common approach starts with ((1S,2S)-2-aminocyclohexyl)methanol (17) , generated via hydrogenolysis of (11) . Subsequent steps include:

  • Cyanomethylation : Treatment with sodium cyanide and formaldehyde forms (18) (70–75% yield).

  • Silylation-Benzoylation : Sequential reaction with trimethylsilyl chloride and benzoyl chloride produces (19) , followed by acid-catalyzed cyclization to (20) .

  • Final Hydrolysis : Aqueous hydrochloric acid converts (20) to (5) (65–70% yield).

Industrial Scalability and Cost Efficiency

Advantages Over Prior Art

  • Step Reduction : The nine-step process eliminates three steps compared to traditional 12-step methods, reducing solvent use and waste.

  • Cost-Effective Reagents : Potassium borohydride ($0.50/g) vs. lithium borohydride ($4.50/g) cuts raw material costs by 80%.

Environmental Impact

  • Solvent Recovery : Acetonitrile and toluene are recycled via distillation, decreasing hazardous waste by 40%.

Quality Control and Characterization

  • Chiral HPLC : Confirms ≥98% enantiomeric excess using a Chiralpak AD-H column (hexane:isopropanol 90:10).

  • X-ray Crystallography : Validates the (2S,3aR,7aS)-configuration of the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(2S,3AR,7AR)-Octahydro-1H-indole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups such as esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acid chlorides, amines, alcohols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride is as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor for the synthesis of trandolapril , an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure .

Case Study: Trandolapril Synthesis

Research has demonstrated that the efficient synthesis of this compound can significantly reduce production costs and improve yield when used as an intermediate for trandolapril. The synthesis process involves a stereospecific method that minimizes steps and hazardous waste .

Synthesis MethodYieldSteps Required
Traditional MethodLowHigh
Improved MethodHighReduced

Potential Neuropharmacological Applications

Emerging studies suggest that compounds similar to (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid may exhibit neuroprotective properties. These compounds have been investigated for their potential effects on neurological disorders due to their ability to modulate neurotransmitter systems .

The biological activity of this compound has been linked to its interaction with various biological targets. Its structure allows it to engage with receptors involved in neurotransmission and cardiovascular function.

ACE Inhibition

As a precursor for trandolapril, this compound plays a crucial role in inhibiting ACE activity. This mechanism is vital for managing blood pressure and treating heart conditions .

Neuroprotective Effects

Studies indicate that octahydroindole derivatives may provide neuroprotective effects by modulating glutamate receptors and reducing excitotoxicity in neuronal cells .

Mechanism of Action

The mechanism of action of (2S,3AR,7AR)-Octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Differences Among Indole-Based Carboxylic Acid Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Stereochemistry Key Features
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid HCl 944819-76-5 205.09 2S,3aR,7aR High stereochemical purity; used in ACE inhibitor synthesis
(2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid HCl N/A 205.09 2R,3aR,7aR Diastereomer with distinct HPLC retention (4.2–4.4 min)
(2S,3aS,6S,7aS)-Choi-l-DAA N/A Not reported 2S,3aS,6S,7aS Marine-derived; structurally analogous to aeruginosin DA495A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 209.63 Non-saturated indole Chloro and methyl substituents; R&D use only

Key Findings:

Stereochemical Impact : The (2S,3aR,7aR) configuration differentiates the target compound from its (2R,3aR,7aR) diastereomer, altering HPLC elution behavior and biological activity .

Natural vs. Synthetic Analogues : The marine-derived (2S,3aS,6S,7aS)-Choi-l-DAA shares a bicyclic indole framework but diverges in stereochemistry and substituents, limiting direct pharmacological overlap . In contrast, synthetic derivatives like 7-chloro-3-methyl-indole-2-carboxylic acid prioritize halogenation for stability but lack the octahydro ring system .

Functional Group Analogues

Table 2: Comparative Physicochemical Properties

Compound Name Hydrogen Bond Donors Polar Surface Area (Ų) Complexity Index
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid HCl 3 49.3 193
(2S)-Bornane-10,2-sultam 1 62.8 272
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2 54.4 184

Key Findings:

Complexity and Bioactivity : The target compound’s high complexity index (193) reflects its fused bicyclic structure, which may enhance binding specificity compared to simpler indoles like 7-chloro-3-methyl derivatives .

Hydrogen Bonding: With three hydrogen bond donors, the hydrochloride salt exhibits stronger intermolecular interactions than sultam derivatives, influencing crystallization and formulation stability .

Research and Application Insights

  • Synthetic Utility : The patented synthesis route for (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylate emphasizes racemate resolution, critical for producing enantiopure intermediates for antihypertensive drugs like trandolapril .
  • Analytical Challenges : HPLC methods differentiate stereoisomers within 0.5 minutes, underscoring the necessity for rigorous stereochemical control in pharmaceutical manufacturing .

Biological Activity

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid hydrochloride, with the CAS number 169061-41-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15ClN2O2
  • Molecular Weight : 205.682 g/mol
  • IUPAC Name : (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid; hydrochloride
  • SMILES Notation : Cl.OC(=O)[C@@H]1C[C@H]2CCCC[C@H]2N1

The biological activity of this compound is primarily linked to its structural similarity to other indole derivatives known for their pharmacological properties. Indole compounds have been studied extensively for their roles as enzyme inhibitors, particularly in the context of viral infections such as HIV.

HIV Integrase Inhibition

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives in inhibiting HIV integrase. For instance, a derivative of indole-2-carboxylic acid was shown to effectively inhibit the strand transfer activity of HIV-1 integrase with an IC50 value as low as 0.13 μM. The mechanism involves chelation of magnesium ions within the active site of integrase by the carboxyl group and the indole core structure .

Case Studies and Experimental Data

  • Antiviral Activity :
    • A study demonstrated that modifications at specific positions on the indole core significantly enhanced antiviral activity against HIV integrase. Compounds with long-chain substituents at the C3 position exhibited improved interactions with the enzyme's hydrophobic cavity .
    • Table 1 summarizes various modifications and their corresponding IC50 values:
    CompoundModificationIC50 (μM)
    3Parent6.85
    20aLong-chain at C30.13
    16bHalogenated at C61.05
  • Synthesis and Structural Analysis :
    • The synthesis of this compound has been optimized for scalability in pharmaceutical applications. Techniques such as chiral auxiliary-induced diastereoselective synthesis have been employed to produce this compound efficiently .
  • Safety and Toxicology :
    • Safety data indicate that while this compound is generally safe at therapeutic doses, caution is advised due to potential irritant properties (H315-H319) associated with its use .

Q & A

Q. What are the key physicochemical properties of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride, and how do they influence experimental design?

The compound has a molecular weight of 205.09 g/mol (exact mass) and a topological polar surface area of 49.3 Ų, indicating moderate solubility in polar solvents. It contains three hydrogen bond donors and three acceptors, which may facilitate interactions with biological targets like enzymes or receptors. The single rotatable bond suggests conformational rigidity, critical for structure-activity relationship (SAR) studies. For experimental design, consider solvent polarity (e.g., DMSO, aqueous buffers) to optimize solubility and stability during assays. Storage at -20°C (powder) or -80°C (in solvent) is recommended to prevent degradation .

Q. How should researchers prepare stock solutions of this compound for in vitro studies?

Dissolve the compound in DMSO as a primary solvent due to its hydrophobicity. For biological assays, dilute the DMSO stock with PEG300 (60%), Tween 80 (10%), and ddH₂O (30%) to achieve a homogeneous solution while minimizing solvent toxicity. Final DMSO concentration in cell-based assays should not exceed 0.1% to avoid cytotoxicity .

Q. What analytical methods are suitable for purity assessment and structural confirmation?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm stereochemistry, particularly the three defined stereocenters (2S, 3aR, 7aS). Mass spectrometry (ESI-MS) can verify the molecular ion peak at m/z 205.09 .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures during the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid derivatives?

Patent data describes using chiral auxiliaries or enzymatic resolution to isolate the desired (2S,3aR,7aS) enantiomer. For example, reacting racemic trans-octahydroindole-2-carboxylic acid with a chiral amine (e.g., L-proline derivatives) under acidic conditions can yield diastereomeric salts separable via fractional crystallization .

Q. How can synthetic routes be optimized to improve yields of the hydrochloride salt?

A patented method involves rearranging intermediates under acidic conditions (e.g., HCl in ethanol) to favor the (2S,3aR,7aS) configuration. Key parameters include:

  • Temperature control (0–5°C during salt formation to prevent racemization).
  • Use of non-polar solvents (e.g., toluene) to enhance crystallinity . Yields exceeding 70% are achievable with these steps .

Q. What are the challenges in characterizing stereochemical stability under varying pH conditions?

The compound’s stereocenters are susceptible to epimerization at high pH (>9). To assess stability:

  • Conduct accelerated stability studies (40°C/75% RH) in buffers of pH 3–8.
  • Monitor epimerization via chiral HPLC or circular dichroism (CD) spectroscopy. Acidic conditions (pH 3–5) generally preserve stereochemical integrity .

Q. How does this compound interact with biological targets such as angiotensin-converting enzyme (ACE)?

As a precursor to ACE inhibitors like trandolapril, the octahydroindole core binds to the enzyme’s zinc-binding domain. Computational docking (e.g., AutoDock Vina) using the compound’s 3D structure (PDB: 1O8A) reveals hydrogen bonding with His353, Glu384, and coordination with Zn²⁺. Validate interactions via competitive inhibition assays using hippuryl-histidyl-leucine as a substrate .

Q. What methods are recommended for detecting trace impurities in pharmaceutical formulations containing this compound?

Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry. Key impurities include:

  • Perindopril Isopropyl Analog : Monitor m/z 441.2 (M+H⁺).
  • Racemic byproducts : Chiral columns (e.g., Chiralpak IA) can resolve (2R,3aS,7aS) enantiomers .

Methodological Notes

  • Stereochemical Analysis : X-ray crystallography is the gold standard for confirming absolute configuration. Submit crystals grown from ethanol/water (1:1) for diffraction studies .
  • Stability Testing : Use kinetic modeling (Arrhenius equation) to predict shelf-life under storage conditions .

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